molecular formula C5H3N3O2S B8680675 2-Amino-3-cyano-5-nitrothiophene CAS No. 56387-09-8

2-Amino-3-cyano-5-nitrothiophene

Cat. No. B8680675
Key on ui cas rn: 56387-09-8
M. Wt: 169.16 g/mol
InChI Key: CFKZMYPOJOKAAD-UHFFFAOYSA-N
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Patent
US04111956

Procedure details

In place of the 83.9 parts of 2-formylamino-3-carbamoyl-5-nitrothiophene used in Example 1 there are used 113.6 parts of 2-benzoylamino-3-carbamoyl-5-nitrothiophene, the first stage of the reaction being carried out for 15 minutes at 60° C. (instead of at 70°-75° C. as in Example 1). 2-Amino-3-cyano-5-nitrothiophene is obtained in an overall yield of 60%.
Name
2-formylamino-3-carbamoyl-5-nitrothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzoylamino-3-carbamoyl-5-nitrothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]1[S:5][C:6]([N+:12]([O-:14])=[O:13])=[CH:7][C:8]=1[C:9](=O)[NH2:10])=O.C(NC1SC([N+]([O-])=O)=CC=1C(=O)N)(=O)C1C=CC=CC=1>>[NH2:3][C:4]1[S:5][C:6]([N+:12]([O-:14])=[O:13])=[CH:7][C:8]=1[C:9]#[N:10]

Inputs

Step One
Name
2-formylamino-3-carbamoyl-5-nitrothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC=1SC(=CC1C(N)=O)[N+](=O)[O-]
Step Two
Name
2-benzoylamino-3-carbamoyl-5-nitrothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1SC(=CC1C(N)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
instead of at 70°-75° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1SC(=CC1C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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